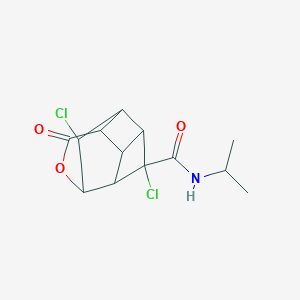
(2S)-2-amino-2-(3-fluorophenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2S)-2-amino-2-(3-fluorophenyl)acetic acid” is a chemical compound with the molecular formula C8H8FNO2 . It is used as a building block to synthesize the pentaamine and bis-heterocyclic libraries .
Synthesis Analysis
The synthesis of “(2S)-2-amino-2-(3-fluorophenyl)acetic acid” involves the reaction of the Weinreb amide of 3 with 2-(2-1,3-dioxanyl)ethylmagnesium bromide to provide the key intermediate ketoacetal .
Molecular Structure Analysis
The molecular structure of “(2S)-2-amino-2-(3-fluorophenyl)acetic acid” can be represented by the InChI code: 1S/C8H8FNO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) . The compound has a molecular weight of 169.15 g/mol .
Physical And Chemical Properties Analysis
“(2S)-2-amino-2-(3-fluorophenyl)acetic acid” is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Applications De Recherche Scientifique
Bacterial Catabolism and Environmental Impact
The study of bacterial catabolism of indole-3-acetic acid, a structurally related compound, highlights the environmental significance and potential biotechnological applications of bacterial enzymes that can degrade similar organic compounds. These enzymes may offer insights into detoxifying pollutants and producing value-added products from waste materials (Tyler S Laird, Neptali Flores, J. Leveau, 2020).
Analytical Chemistry and Environmental Monitoring
Research on the toxicity of 2,4-dichlorophenoxyacetic acid (2,4-D), a compound related by function if not by structure, provides a framework for understanding the environmental and health impacts of widespread chemical use. Such studies underscore the importance of developing analytical methods for detecting and quantifying similar compounds in environmental samples (Natana Raquel Zuanazzi, N. C. Ghisi, E. C. Oliveira, 2020).
Organic Synthesis and Pharmaceutical Applications
The synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory drugs, demonstrates the relevance of fluoro-organic compounds in drug synthesis. This research can inspire methodologies for synthesizing derivatives of "(2S)-2-amino-2-(3-fluorophenyl)acetic acid" for pharmaceutical applications (Yanan Qiu, Haining Gu, Pengfei Zhang, Wei-Ming Xu, 2009).
Advanced Oxidation Processes
The degradation of acetaminophen by advanced oxidation processes, while not directly related, highlights the potential for using similar processes to degrade or modify "(2S)-2-amino-2-(3-fluorophenyl)acetic acid" in water treatment and pharmaceutical waste management (Mohammad Qutob, M. Hussein, K. Alamry, M. Rafatullah, 2022).
Peptide Research and Structural Studies
Research on the spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) for peptide studies suggests potential applications for "(2S)-2-amino-2-(3-fluorophenyl)acetic acid" in designing spin labels or probes for studying the structure and dynamics of peptides and proteins (S. Schreier, J. C. Bozelli, Nélida Marín, R. F. Vieira, C. Nakaie, 2012).
Safety And Hazards
The safety information for “(2S)-2-amino-2-(3-fluorophenyl)acetic acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and IF IN EYES: Rinse cautiously with water for several minutes .
Relevant Papers
The paper titled “Process Research on [(2S)-(3-Fluorophenyl)-(1S)-(5…” discusses the synthesis of “(2S)-2-amino-2-(3-fluorophenyl)acetic acid” and provides valuable insights into its chemical properties .
Propriétés
IUPAC Name |
(2S)-2-amino-2-(3-fluorophenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYBCZIDQKJNFP-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-2-(3-fluorophenyl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Acetate-6-[(phenylmethoxy)methyl]-1,4-dioxane-2-methanol](/img/structure/B119210.png)

![2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane](/img/structure/B119212.png)






